N-(1-ethyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
N-(1-ethyl-1H-pyrazol-3-yl)acetamide is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is characterized by a pyrazole ring substituted with an ethyl group at the 1-position and an acetamide group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
Compounds that activate girk channels typically do so by binding to the channel and inducing a conformational change that allows potassium ions to flow through . This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability.
Biochemical Pathways
Activation of girk channels can influence several cellular processes, including neurotransmission and heart rate, by modulating the electrical activity of cells .
Pharmacokinetics
Similar compounds have been found to display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
Activation of girk channels can lead to a decrease in cellular excitability, which can have various effects depending on the type of cell and the physiological context .
Preparation Methods
The synthesis of N-(1-ethyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-ethyl-1H-pyrazole with acetic anhydride or acetyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(1-ethyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-3-yl)acetamide has been explored for various scientific research applications:
Comparison with Similar Compounds
N-(1-ethyl-1H-pyrazol-3-yl)acetamide can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group at the 3-position instead of an acetamide group.
3-ethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
1-phenyl-3-ethyl-1H-pyrazole-5-carboxamide: Features a phenyl group at the 1-position, adding aromaticity and potential for different biological activities.
Properties
IUPAC Name |
N-(1-ethylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBBXUXOGOWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694042-71-1 |
Source
|
Record name | N-(1-ethyl-1H-pyrazol-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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